molecular formula C14H13N3O3S B2535028 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 865613-84-9

2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B2535028
CAS No.: 865613-84-9
M. Wt: 303.34
InChI Key: UNCDGUPIRXLWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide” is a chemical compound. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antioxidant Capacity Assays

Sulfonamides, including derivatives similar to the specified compound, have been investigated for their role in antioxidant capacity assays, such as the ABTS/PP decolorization assay. This assay assesses the ability of substances to act as antioxidants, contributing to the understanding of antioxidant mechanisms and the potential development of new antioxidant compounds (Ilyasov et al., 2020).

Antitumor Activity

Research has explored the antitumor activities of imidazole derivatives, including sulfonamide compounds. These studies aim to identify novel antitumor agents by examining the biological activities of these derivatives, highlighting the potential of sulfonamides in cancer research (Iradyan et al., 2009).

Environmental Impact and Ecotoxicity

Sulfonamides, due to their widespread use, have been the subject of environmental studies focusing on their fate, transformation, and ecotoxicity in water treatment processes and the natural environment. These studies are crucial for understanding the environmental impact of sulfonamides and developing strategies for mitigating their adverse effects (Li et al., 2021).

Synthesis and Chemical Properties

The synthesis, chemical properties, and modifications of sulfonamides, including those with structures related to the specified compound, have been extensively reviewed. These reviews provide insights into the methods of synthesizing sulfonamides and their diverse applications in medicinal chemistry, offering a foundation for the development of new compounds with varied biological activities (El-Qaliei et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds with an indole nucleus can interact with their targets in a variety of ways, often resulting in changes in cellular function . For example, some indole derivatives have been shown to inhibit viral replication in acutely infected cells .

Biochemical Pathways

It is known that similar compounds with an indole nucleus can affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of viral replication .

Pharmacokinetics

It is known that similar compounds with an indole nucleus can have a variety of pharmacokinetic properties, which can impact their bioavailability .

Result of Action

It is known that similar compounds with an indole nucleus can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDGUPIRXLWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322337
Record name N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865613-84-9
Record name N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.